Cas no 58139-12-1 (1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-)
![1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- structure](https://es.kuujia.com/scimg/cas/58139-12-1x500.png)
58139-12-1 structure
Nombre del producto:1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- Propiedades químicas y físicas
Nombre e identificación
-
- 1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
- (-)-Carinol
- Carinol
- NSC-722053
- 58139-12-1
- (2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol
- 1,2,4-Butanetriol, 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-
- NSC722053
- CHEMBL1760592
- SCHEMBL1905743
- (2S,3S)-2,3-Bis(4-hydroxy-3-methoxybenzyl)butane-1,2,4-triol
- 2,3-Bis(4-hydroxy-3-methoxybenzyl)-1,2,4-butanetriol #
- 4,4',8,9,9'-Pentahydroxy-3,3'-dimethoxylignan
- 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol
- 2,3-Bis(4-hydroxy-3-methylphenyl)methyl-1,2,4-butanetriol, 9CI
- INPPVVSEQRZCLJ-UHFFFAOYSA-N
- CHEBI:172610
- TS-10205
- (2S,3S)-2,3-bis((4-hydroxy-3-methoxyphenyl)methyl)butane-1,2,4-triol
-
- Renchi: InChI=1S/C20H26O7/c1-26-18-8-13(3-5-16(18)23)7-15(11-21)20(25,12-22)10-14-4-6-17(24)19(9-14)27-2/h3-6,8-9,15,21-25H,7,10-12H2,1-2H3/t15-,20+/m0/s1
- Clave inchi: INPPVVSEQRZCLJ-MGPUTAFESA-N
- Sonrisas: COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)(CO)O)O
Atributos calculados
- Calidad precisa: 378.16788
- Masa isotópica única: 378.16785316g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 9
- Complejidad: 435
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 120Ų
- Xlogp3: 1.5
Propiedades experimentales
- PSA: 119.61
1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN7089-200 mg |
Alashinol G |
58139-12-1 | 99.53% | 200mg |
¥ 26,654 | 2023-07-11 | |
TargetMol Chemicals | TN7089-10 mg |
Alashinol G |
58139-12-1 | 99.53% | 10mg |
¥ 4,387 | 2023-07-11 | |
TargetMol Chemicals | TN7089-50 mg |
Alashinol G |
58139-12-1 | 99.53% | 50mg |
¥ 11,847 | 2023-07-11 | |
TargetMol Chemicals | TN7089-1 ml * 10 mm |
Alashinol G |
58139-12-1 | 99.53% | 1 ml * 10 mm |
¥ 2990 | 2024-07-20 | |
Aaron | AR01T0H5-1mg |
1,2,4-Butanetriol, 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- |
58139-12-1 | 95% | 1mg |
$319.00 | 2025-02-12 | |
TargetMol Chemicals | TN7089-1mg |
Alashinol G |
58139-12-1 | 99.53% | 1mg |
¥ 1300 | 2024-07-20 | |
TargetMol Chemicals | TN7089-50mg |
Alashinol G |
58139-12-1 | 99.53% | 50mg |
¥ 9330 | 2024-07-20 | |
TargetMol Chemicals | TN7089-5 mg |
Alashinol G |
58139-12-1 | 99.53% | 5mg |
¥ 2,925 | 2023-07-11 | |
TargetMol Chemicals | TN7089-5mg |
Alashinol G |
58139-12-1 | 99.53% | 5mg |
¥ 2920 | 2024-07-20 | |
TargetMol Chemicals | TN7089-100mg |
Alashinol G |
58139-12-1 | 99.53% | 100mg |
¥ 17769 | 2023-09-15 |
1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)- Literatura relevante
-
R. K. Bentley,D. Bhattacharjee,Ewart R. H. Jones,V. Thaller J. Chem. Soc. C 1969 685
58139-12-1 (1,2,4-Butanetriol,2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (2S,3S)-) Productos relacionados
- 2173996-96-6(3-(azetidin-2-yl)-1,2,4-oxadiazole hydrochloride)
- 477872-87-0(4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide)
- 2094950-92-0(2-cyano-3-(6-hydroxypyridin-3-yl)-N-(propan-2-yl)prop-2-enamide)
- 2156877-60-8(tert-butyl 2-amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate)
- 1092496-49-5(4,5-Difluoro-2-propoxyaniline)
- 1052686-67-5(2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
- 1241682-74-5(2-(1S)-1-aminoethyl-4,6-difluorophenol)
- 2640821-21-0(1-4-(4-{1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yloxy}but-2-yn-1-yl)piperazin-1-ylethan-1-one)
- 59748-15-1(4-(pentyloxy)-4'-biphenylcarboxylic acid)
- 569372-24-3({6-4-(trifluoromethoxy)phenylpyridin-2-yl}methanamine)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:58139-12-1)Alashinol G

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe